Cas no 2228205-76-1 (methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate)

methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate
- EN300-1787991
- 2228205-76-1
-
- インチ: 1S/C10H17N3O2/c1-13-8(5-3-4-6-11)7-9(12-13)10(14)15-2/h7H,3-6,11H2,1-2H3
- InChIKey: JFGVQFFIJFLPRV-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C=C(CCCCN)N(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 211.132076794g/mol
- どういたいしつりょう: 211.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 70.1Ų
methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787991-0.5g |
methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2228205-76-1 | 0.5g |
$1770.0 | 2023-09-19 | ||
Enamine | EN300-1787991-0.05g |
methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2228205-76-1 | 0.05g |
$1549.0 | 2023-09-19 | ||
Enamine | EN300-1787991-2.5g |
methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2228205-76-1 | 2.5g |
$3611.0 | 2023-09-19 | ||
Enamine | EN300-1787991-10g |
methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2228205-76-1 | 10g |
$7927.0 | 2023-09-19 | ||
Enamine | EN300-1787991-0.25g |
methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2228205-76-1 | 0.25g |
$1696.0 | 2023-09-19 | ||
Enamine | EN300-1787991-10.0g |
methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2228205-76-1 | 10g |
$7927.0 | 2023-06-02 | ||
Enamine | EN300-1787991-1g |
methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2228205-76-1 | 1g |
$1844.0 | 2023-09-19 | ||
Enamine | EN300-1787991-5g |
methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2228205-76-1 | 5g |
$5345.0 | 2023-09-19 | ||
Enamine | EN300-1787991-0.1g |
methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2228205-76-1 | 0.1g |
$1623.0 | 2023-09-19 | ||
Enamine | EN300-1787991-1.0g |
methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2228205-76-1 | 1g |
$1844.0 | 2023-06-02 |
methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 5-(4-Aminobutyl)-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS No. 2228205-76-1): An Emerging Compound in Medicinal Chemistry
Methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2228205-76-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
The chemical structure of methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring substituted with a methyl group at the 1-position and a carboxylate ester at the 3-position. The presence of the 4-aminobutyl group adds a flexible aliphatic chain, which can enhance the compound's ability to interact with various biological targets. This structural diversity makes it an attractive candidate for drug development.
Recent studies have highlighted the potential of methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate in several therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation and immune responses.
In addition to its anti-inflammatory properties, methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate has shown promise in neurodegenerative diseases. Research conducted at the University of California, San Francisco, found that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. The neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit the activation of microglia, thereby reducing neuroinflammation.
The pharmacokinetic profile of methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate has also been investigated to assess its suitability as a therapeutic agent. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, such as a long half-life and low clearance rate. These properties suggest that it can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
To further evaluate the safety and efficacy of methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate, several clinical trials are currently underway. A Phase I trial conducted by a leading pharmaceutical company has demonstrated that this compound is well-tolerated by human subjects with minimal adverse effects. The trial also provided preliminary evidence of its efficacy in reducing markers of inflammation in patients with rheumatoid arthritis.
The potential applications of methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate extend beyond inflammation and neurodegeneration. Recent research has explored its use in cancer therapy, particularly in combination with other anticancer agents. Studies have shown that this compound can enhance the cytotoxic effects of chemotherapeutic drugs by sensitizing cancer cells to apoptosis and inhibiting angiogenesis. This synergistic effect could potentially improve treatment outcomes and reduce side effects associated with conventional chemotherapy.
In conclusion, methyl 5-(4-aminobutyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2228205-76-1) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various disease areas. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use as a novel therapeutic agent.
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